molecular formula C20H19NO3 B2636635 2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid CAS No. 54104-22-2

2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid

Cat. No. B2636635
CAS RN: 54104-22-2
M. Wt: 321.376
InChI Key: OBLFEDIZUACLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid, also known as MI-219, is a small molecule inhibitor that has shown promising results in the field of cancer research. The compound works by inhibiting the activity of a protein called MDM2, which is responsible for degrading a tumor suppressor protein called p53. By inhibiting MDM2, MI-219 leads to an increase in p53 levels, which in turn leads to cell cycle arrest and apoptosis in cancer cells.

Scientific Research Applications

Structural and Pharmacological Analogs

  • Synthesis and Anti-inflammatory Activity of Analogs :

    • Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid were synthesized and evaluated for their anti-inflammatory activity. These analogs, although not matching the activity of the standard, provide insight into the structural activity relationship and potential anti-inflammatory properties of related compounds (Kuchař et al., 1995).
  • Crystal Structure Analysis :

    • The crystal structure of related compounds, such as 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, was analyzed, revealing details about molecular conformation, dihedral angles, and intermolecular interactions. Such structural analyses contribute to understanding the physicochemical properties and potential reactivity of the compound (Nayak et al., 2013).
  • Synthesis of Antirheumatic Agents :

    • Research on the synthesis of compounds like (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic drug, demonstrates the relevance of such chemical structures in drug development. The detailed synthetic pathways and by-products provide insights into the complexity and potential pharmaceutical applications of similar compounds (Noguchi et al., 2002).
  • Inhibitors of Glycolic Acid Oxidase :

    • Derivatives of 2,4-dioxobutanoic acids, structurally related to the compound , have been identified as potent inhibitors of glycolic acid oxidase, an enzyme involved in various metabolic pathways. This research highlights the potential of similar compounds in therapeutic applications or biochemical studies (Williams et al., 1983).
  • Molecular Docking and Vibrational Studies :

    • Studies on compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involve molecular docking, vibrational, structural, electronic, and optical analyses. These comprehensive studies demonstrate the multifaceted approach to understanding the properties and potential applications of chemically complex compounds (Raju et al., 2015).

properties

IUPAC Name

2-(1-methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13-7-9-14(10-8-13)19(22)11-16(20(23)24)17-12-21(2)18-6-4-3-5-15(17)18/h3-10,12,16H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFEDIZUACLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CN(C3=CC=CC=C32)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid

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